molecular formula C9H14N2S B15059296 2-Cyclohexylthiazol-4-amine CAS No. 1159815-76-5

2-Cyclohexylthiazol-4-amine

Cat. No.: B15059296
CAS No.: 1159815-76-5
M. Wt: 182.29 g/mol
InChI Key: WJDDKVPDODORBB-UHFFFAOYSA-N
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Description

2-Cyclohexylthiazol-4-amine is a heterocyclic organic compound that features a thiazole ring substituted with a cyclohexyl group at the 2-position and an amine group at the 4-position. Thiazoles are known for their diverse biological activities and are found in many biologically active compounds, including drugs with antimicrobial, antifungal, antiviral, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclohexylthiazol-4-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of cyclohexyl isothiocyanate with α-haloketones, followed by cyclization to form the thiazole ring. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the cyclization process .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: 2-Cyclohexylthiazol-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Cyclohexylthiazol-4-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Cyclohexylthiazol-4-amine involves its interaction with various molecular targets. The thiazole ring can participate in hydrogen bonding, π-π interactions, and other non-covalent interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to its observed biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: 2-Cyclohexylthiazol-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

1159815-76-5

Molecular Formula

C9H14N2S

Molecular Weight

182.29 g/mol

IUPAC Name

2-cyclohexyl-1,3-thiazol-4-amine

InChI

InChI=1S/C9H14N2S/c10-8-6-12-9(11-8)7-4-2-1-3-5-7/h6-7H,1-5,10H2

InChI Key

WJDDKVPDODORBB-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2=NC(=CS2)N

Origin of Product

United States

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